Cas no 3566-00-5 (Phenol,3-methyl-4-(methylthio)-, 1-(N-methylcarbamate))

Phenol,3-methyl-4-(methylthio)-, 1-(N-methylcarbamate) structure
3566-00-5 structure
Product Name:Phenol,3-methyl-4-(methylthio)-, 1-(N-methylcarbamate)
CAS No:3566-00-5
MF:C10H13NO2S
MW:211.28072142601
CID:305359
PubChem ID:19106
Update Time:2025-04-19

Phenol,3-methyl-4-(methylthio)-, 1-(N-methylcarbamate) Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-methyl-4-(methylthio)-, 1-(N-methylcarbamate)
    • (3-methyl-4-methylsulfanylphenyl) N-methylcarbamate
    • 3-Methyl-4-(methylthio)phenyl methylcarbamate
    • 3-Methyl-4-methylthiophenyl N-methylcarbamate
    • 4-(Methylthio)-m-tolyl methylcarbamate
    • 4-Methylmercapto-3-N-dimethyl-phenylcarbamat
    • BAY 32651
    • BAY S 2758
    • Bayer 32651
    • DRC 1325
    • ENT 25,777
    • N-Methyl-4-methylthio-3-methylphenylcarbamat
    • N-Methyl-carbamidsaeure-(3-methyl-4-methylmercapto-phenylester)
    • SK 79
    • Carbamic acid, methyl-, 4-(methylthio)-m-tolyl ester
    • 5RAJ4I7CLF
    • AKOS024337014
    • NSC 107927
    • Phenol, 3-methyl-4-(methylthio)-, methylcarbamate
    • DTXSID5041485
    • Carbamic acid, methyl-, 3-methyl-4-(methylthio)phenyl ester
    • NS00022090
    • Carbamic acid, methyl-, 4-methylthio-m-tolyl ester
    • 4-METHYLTHIO-(3-METHYLPHENYL)-N-METHYLCARBAMATE
    • PHENOL, 3-METHYL-4-(METHYLTHIO)-, 1-(N-METHYLCARBAMATE)
    • BAY-32651
    • AI3-25777
    • BRN 1970900
    • NSC107927
    • UNII-5RAJ4I7CLF
    • WLN: 1SR B1 DOVM1
    • SCHEMBL9391203
    • Carbamic acid, 4-(methylthio)-m-tolyl ester
    • CHEMBL2288487
    • BAYER-32651
    • 3566-00-5
    • BAY-S-2758
    • SK-79
    • NSC-107927
    • 3-Methyl-4-(methylthio)phenol methylcarbamate
    • Inchi: 1S/C10H13NO2S/c1-7-6-8(13-10(12)11-2)4-5-9(7)14-3/h4-6H,1-3H3,(H,11,12)
    • InChI Key: SLZKSCPVPMUGAP-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1C)OC(NC)=O

Computed Properties

  • Exact Mass: 211.06679
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 38.33
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